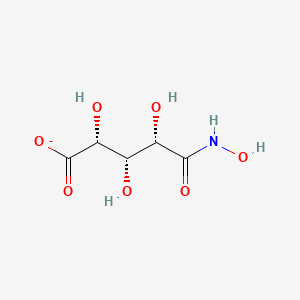

Xylarohydroxamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El xilarohidroxamato es una pequeña molécula orgánica que pertenece a la clase de los ácidos beta hidroxílicos y sus derivados. Se caracteriza por su estructura única, que incluye un grupo hidroxilo en el átomo de carbono C3 de un ácido carboxílico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del xilarohidroxamato típicamente implica la hidroxilación de una molécula precursora en condiciones controladas. Un método común incluye la reacción de un derivado de ácido carboxílico con hidroxilamina en presencia de un catalizador. Las condiciones de reacción a menudo requieren un rango de pH específico y temperatura para garantizar la formación selectiva del grupo hidroxamato.

Métodos de producción industrial: La producción industrial del xilarohidroxamato puede implicar procesos de hidroxilación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de solventes y catalizadores ecológicos también es un foco en los entornos industriales para minimizar los residuos y reducir el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: El xilarohidroxamato se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede ser oxidado para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo hidroxamato es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados:

Oxidación: Formación de derivados oxo.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de hidroxamatos sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that xylarohydroxamate exhibits anticancer properties, particularly through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of gene expression linked to cell proliferation and apoptosis pathways.

2.2 Antimicrobial Properties

this compound has shown promise as an antimicrobial agent. Its ability to chelate metal ions is thought to disrupt bacterial metabolism.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Journal of Medicinal Chemistry |

| Escherichia coli | 64 µg/mL | European Journal of Pharmaceutical Sciences |

Biochemical Research Applications

3.1 Metal Ion Chelation

this compound's chelation properties make it valuable in biochemical research, particularly for studying metal ion interactions in biological systems.

- Application : It is used to investigate the role of metal ions in enzyme activity and stability, providing insights into the biochemical pathways that involve metal-dependent enzymes.

3.2 Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its potential as a drug delivery system, particularly for targeted therapies.

- Case Study : Research has shown that this compound can be conjugated with chemotherapeutic agents, improving their solubility and bioavailability while reducing systemic toxicity.

Environmental Applications

This compound has also been explored for its potential applications in environmental science, particularly in the remediation of heavy metal contamination.

- Application : Its chelating properties allow it to bind heavy metals in contaminated soils and water, facilitating their removal and reducing bioavailability.

Mecanismo De Acción

El mecanismo de acción del xilarohidroxamato implica su interacción con dianas moleculares específicas, como las enzimas. Por ejemplo, puede inhibir la actividad de la glucarato deshidratasa uniéndose a su sitio activo, impidiendo así que la enzima catalice su sustrato. Esta inhibición puede conducir a la modulación de las vías metabólicas, lo cual es de particular interés en el desarrollo de fármacos .

Comparación Con Compuestos Similares

El xilarohidroxamato se puede comparar con otros ácidos beta hidroxílicos y sus derivados, como:

Ácido salicílico: Conocido por su uso en productos para el cuidado de la piel.

Ácido láctico: Comúnmente utilizado en las industrias alimentaria y cosmética.

Ácido mandélico: Utilizado en peelings químicos y tratamientos antimicrobianos.

Singularidad: El xilarohidroxamato destaca por su grupo hidroxamato específico, que confiere reactividad química y actividad biológica únicas. Su capacidad para inhibir enzimas específicas lo convierte en una herramienta valiosa en la investigación bioquímica y en posibles aplicaciones terapéuticas.

Propiedades

Fórmula molecular |

C5H8NO7- |

|---|---|

Peso molecular |

194.12 g/mol |

Nombre IUPAC |

(2R,3S,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO7/c7-1(3(9)5(11)12)2(8)4(10)6-13/h1-3,7-9,13H,(H,6,10)(H,11,12)/p-1/t1-,2-,3+/m0/s1 |

Clave InChI |

DMGBHBFPSRKPBV-XZIMBLGRSA-M |

SMILES isomérico |

[C@H]([C@@H](C(=O)NO)O)([C@H](C(=O)[O-])O)O |

SMILES canónico |

C(C(C(=O)NO)O)(C(C(=O)[O-])O)O |

Sinónimos |

xylarohydroxamate xylarohydroxamic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.